8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYQJVFZCLBEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the spiro junction, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 8-(Furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | 295.34 | 1.8 | 0.12 |
| 8-(Phenylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | 341.44 | 2.5 | 0.08 |
| 8-(3-Indolylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane | 376.42 | 3.1 | 0.05 |
Biological Activity
8-(Furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates elements of furan and azaspiro frameworks. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.
Chemical Structure and Properties
The molecular formula of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is , with a molecular weight of approximately 279.29 g/mol. The presence of the furan moiety is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Weight | 279.29 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Biological Activity
Research indicates that 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exhibits promising biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that compounds containing furan rings often exhibit antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, leading to inhibition of growth.
2. Anti-inflammatory Properties
The furan component is also linked to anti-inflammatory effects, potentially through the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.
3. Interaction with Biological Targets
The compound may interact with specific enzymes and receptors due to its unique structure, which could lead to therapeutic applications in treating various diseases.
The precise mechanism of action for 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane requires further elucidation through experimental studies. However, it is hypothesized that the compound may function by:
- Inhibition of Enzymatic Activity: The spirocyclic structure may allow the compound to fit into active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation: The compound might act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of spirocyclic compounds for their antimicrobial activity against various bacterial strains. The results indicated that compounds with similar structural features exhibited significant inhibition zones compared to controls.
Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory potential of furan-containing compounds. The findings suggested that these compounds could reduce inflammation markers in vitro, indicating a possible therapeutic role for 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
